An In-depth Technical Guide to the Physicochemical Properties of Neopentyl Glycol Dicaprylate/Dicaprate
An In-depth Technical Guide to the Physicochemical Properties of Neopentyl Glycol Dicaprylate/Dicaprate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl glycol dicaprylate/dicaprate is a synthetic ester widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, texture enhancer, and solvent.[1][2] Its unique chemical structure, featuring a branched neopentyl glycol backbone with mixed-length fatty acid tails, imparts desirable sensory and functional properties such as a lightweight, silky feel and excellent spreadability.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of Neopentyl glycol dicaprylate/dicaprate, detailed experimental protocols for their determination, and insights into its synthesis and mechanism of action in formulations.
Chemical Identity
Neopentyl glycol dicaprylate/dicaprate is the diester of neopentyl glycol and a blend of caprylic (C8) and capric (C10) acids.[1][5] Due to the use of a mixture of fatty acids, it is not a single chemical entity but rather a defined mixture of esters.
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INCI Name: NEOPENTYL GLYCOL DICAPRYLATE/DICAPRATE
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CAS Number: 70693-32-2[1]
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Chemical Formula (Representative): C23H44O4 (for the C8/C10 mixed ester)
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IUPAC Name: Decanoic acid, mixed esters with neopentyl glycol and octanoic acid[1]
Physicochemical Properties
The physical and chemical characteristics of Neopentyl glycol dicaprylate/dicaprate make it a versatile ingredient in a wide range of product formulations. It is a non-comedogenic, clear, colorless to pale yellow liquid with a neutral to faint fatty odor.[1][6]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [1][6] |
| Odor | Neutral to faint fatty odor | [6] |
| Molar Weight | ~440.7 g/mol | [6] |
| Density | ~0.94 g/cm³ (at 25 °C) | [6] |
| Boiling Point | >200 °C (decomposes) | [6] |
| Melting Point | < 0 °C | [6] |
| Viscosity | Low | [1] |
| Solubility | Insoluble in water; soluble in oils and esters. | [1][6] |
| Flash Point | 251.00 °F (121.80 °C) (estimated) | [7] |
| logP (o/w) | 3.965 (estimated) | [7] |
Synthesis and Manufacturing Process
Neopentyl glycol dicaprylate/dicaprate is synthesized via a direct esterification process.[1][3] This involves the reaction of neopentyl glycol with a mixture of caprylic and capric fatty acids. The reaction is typically conducted under controlled heat in the presence of an acid catalyst.[1] The water produced during the reaction is removed to drive the equilibrium towards the formation of the diester. The final product is then purified, often through vacuum distillation, to remove any unreacted starting materials, by-products, or impurities.[1][8]
Mechanism of Action in Formulations
In cosmetic and pharmaceutical formulations, Neopentyl glycol dicaprylate/dicaprate serves multiple functions. Primarily, it acts as an emollient, forming a breathable, non-greasy barrier on the skin that helps to lock in moisture.[1] Its unique branched structure contributes to a light, silky sensory feel and enhances the spreadability of products.[2][3]
Furthermore, it functions as an effective solvent for lipophilic active ingredients, improving their dispersion and stability within a formulation.[1] Its molecular structure allows it to intersperse with the lipid matrix of the stratum corneum, which can enhance the penetration and bioavailability of other active compounds.[3]
Experimental Protocols
The following sections detail the methodologies for determining key physicochemical and toxicological properties.
Determination of Density (Liquid Esters)
The density of liquid cosmetic ingredients like Neopentyl glycol dicaprylate/dicaprate can be determined using a digital densimeter based on the oscillating U-tube principle.[9]
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Objective: To accurately measure the mass per unit volume of the liquid ester at a specified temperature.
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Apparatus: Digital density meter (e.g., Anton Paar DS7800), syringe for sample injection, cleaning solvents (e.g., ethanol (B145695), acetone), distilled water.
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Methodology:
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Calibration/Verification: Calibrate the instrument according to the manufacturer's instructions using dry air and distilled water at a known temperature (e.g., 25 °C).
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Temperature Equilibration: Set the densimeter to the desired measurement temperature (e.g., 25 °C) and allow it to stabilize.
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Sample Preparation: Ensure the sample is free of air bubbles. If necessary, the sample can be degassed in an ultrasonic bath.
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Sample Injection: Draw the sample into a clean, dry syringe. Carefully inject the sample into the oscillating U-tube of the densimeter, ensuring no air bubbles are introduced. The U-tube must be completely filled.
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Measurement: Allow the sample to reach thermal equilibrium within the measurement cell. The instrument will automatically measure the oscillation period and calculate the density. Record the stable density value.
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Cleaning: After measurement, thoroughly clean the U-tube by flushing with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air.
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Data Analysis: The density is typically reported in g/cm³ or kg/m ³ at the specified temperature.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a substance in a given solvent.[1]
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Objective: To determine the saturation concentration of the ester in a specific solvent (e.g., water, oil) at a controlled temperature.
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Apparatus: Isothermal shaker bath or incubator, glass vials with screw caps, analytical balance, centrifuge, filtration apparatus (e.g., PTFE syringe filters), and a suitable analytical instrument for quantification (e.g., Gas Chromatograph).
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Methodology:
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Sample Preparation: Add an excess amount of Neopentyl glycol dicaprylate/dicaprate to a known volume of the solvent in a glass vial. The presence of undissolved ester is essential to ensure saturation.
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Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved material settle. To ensure complete separation of the saturated liquid phase from the excess solute, centrifuge the vials.
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Sampling and Filtration: Carefully extract an aliquot of the clear, supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a chemically inert membrane filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles.
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Quantification: Accurately dilute the filtered aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).
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Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/L) or as a percentage by weight (% w/w).
Determination of Purity by Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like esters and for determining the ratio of different ester species.[10][11]
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Objective: To separate and quantify the components of the ester mixture, including the main diesters, any monoesters, and unreacted fatty acids or alcohols.
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Apparatus: Gas chromatograph with a Flame Ionization Detector (GC-FID), capillary column suitable for fatty acid ester analysis (e.g., a polar-phase column), autosampler, data acquisition software.
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Methodology:
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Sample Preparation: Prepare a dilute solution of the Neopentyl glycol dicaprylate/dicaprate sample in a suitable volatile solvent (e.g., hexane (B92381) or isopropanol).
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Instrument Setup:
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Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.
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Oven Program: A temperature gradient is used to separate components based on their boiling points. For example, start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
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Detector (FID): Set to a high temperature (e.g., 300 °C).
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Carrier Gas: Use an inert gas like Helium or Nitrogen at a constant flow rate.
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Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.
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Data Acquisition: Record the chromatogram, which shows peaks corresponding to the different components as they elute from the column.
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Data Analysis: Identify peaks based on their retention times by comparing them to known standards. The area of each peak is proportional to the concentration of the corresponding component. Purity is calculated by the area percent method, where the area of the main peak(s) is divided by the total area of all peaks in the chromatogram.
Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical compound.[2][5][7]
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Objective: To determine if Neopentyl glycol dicaprylate/dicaprate or its metabolites can induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.
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Apparatus: Sterile petri dishes, incubators (37 °C), top agar (B569324), minimal glucose agar plates, various strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537), S9 fraction (for metabolic activation), positive and negative controls.
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Methodology:
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Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance that does not excessively kill the bacteria.
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Test Procedure (Plate Incorporation Method):
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To a tube containing molten top agar, add the bacterial culture, the test substance at a specific concentration, and either a buffer (for tests without metabolic activation) or an S9 mix (for tests with metabolic activation).
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Briefly vortex the mixture and pour it evenly onto the surface of a minimal glucose agar plate.
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Controls: For each bacterial strain, run parallel experiments:
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Negative (Solvent) Control: Contains only the solvent used to dissolve the test substance.
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Positive Control: Contains a known mutagen for that specific strain (e.g., sodium azide (B81097) for TA1535).
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Incubation: Incubate the plates at 37 °C for 48-72 hours.
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Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) on each plate.
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Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the number observed in the negative control plates.
Safety and Toxicology
Neopentyl glycol dicaprylate/dicaprate is generally considered a safe and non-toxic ingredient for cosmetic use.[1] It is reported to be non-irritating, non-sensitizing, and non-comedogenic.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe in the present practices of use and concentration in cosmetic products. While significant health concerns are not associated with its use, a patch test is often recommended before full application of a new product containing the ingredient.[1] Genotoxicity studies, such as the Ames test, have shown no mutagenic activity for related compounds.
Applications
The favorable physicochemical properties of Neopentyl glycol dicaprylate/dicaprate lead to its use in a broad array of products:
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Skincare: Moisturizers, serums, creams, and lotions, where it provides a smooth, silky feel without a greasy residue.[1]
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Sunscreens: Acts as a solvent and dispersing agent for UV filters, promoting even application and enhancing product stability.[1]
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Color Cosmetics: Used in foundations, lipsticks, and eye creams to improve texture and ensure smooth application.[1][12]
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Hair Care: Incorporated into conditioners to provide a smooth texture and improve feel.[6]
Conclusion
Neopentyl glycol dicaprylate/dicaprate is a well-characterized diester with a valuable combination of physicochemical properties that make it a highly effective emollient, solvent, and texture modifier. Its safety profile and versatile functionality have established it as a key ingredient in the formulation of a wide range of personal care and cosmetic products. The experimental protocols outlined in this guide provide a framework for the quality control and in-depth analysis required by researchers and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. jiuanchemical.com [jiuanchemical.com]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Density in cosmetics - MuttuLab [muttulab.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. jiuanchemical.com [jiuanchemical.com]
- 12. guidechem.com [guidechem.com]
